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Compound of Interest

Compound Name: 4'-Nitrobenzanilide

Cat. No.: B1329733

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4'-Nitrobenzanilide and 4-amino-
4'-nitrobenzanilide, offering insights into their structural and electronic properties. The addition
of an amino group and the corresponding removal of a nitro group on one of the phenyl rings
significantly alters the spectroscopic characteristics of the parent molecule. This comparison is
supported by experimental data for 4'-Nitrobenzanilide and predicted data for 4-amino-4'-
nitrobenzanilide, for which comprehensive experimental spectra are not readily available in
public databases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented below.
These properties are crucial for understanding their behavior in different analytical
environments.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1329733?utm_src=pdf-interest
https://www.benchchem.com/product/b1329733?utm_src=pdf-body
https://www.benchchem.com/product/b1329733?utm_src=pdf-body
https://www.benchchem.com/product/b1329733?utm_src=pdf-body
https://www.benchchem.com/product/b1329733?utm_src=pdf-body
https://www.benchchem.com/product/b1329733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Property

4-amino-4'-

4'-Nitrobenzanilide

nitrobenzanilide

Molecular Formula

C13H1o0N203[1][2][3][4][5]

C13H11N303][6]

Molecular Weight 242.23 g/mol [1][2][3][4][5] 257.24 g/mol [6]

Melting Point 202-204 °C[1][7] Not available
White to Orange to Green )

Appearance Not available
powder/crystal[1]

Solubility 2.2 pg/mL at pH 7.4[2] Not available

CAS Number 3393-96-2[1][2][3][4][5] 31366-39-9[6]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both compounds. For 4-amino-

4'-nitrobenzanilide, the data is predicted based on the known effects of amino group

substitution on aromatic systems.

H NMR Spectroscopy

Compound

Chemical Shift (ppm) and Multiplicity

4'-Nitrobenzanilide

Aromatic protons typically appear in the range of
7.5-8.5 ppm. The specific shifts and coupling
patterns are complex due to the two substituted

benzene rings.

4-amino-4'-nitrobenzanilide (Predicted)

The introduction of the electron-donating amino
group on one ring is expected to shift the signals
of the protons on that ring upfield (to lower ppm
values) compared to 4'-Nitrobenzanilide. The
protons on the nitro-substituted ring will remain
in a similar downfield region. The NH2 protons

would likely appear as a broad singlet.

Infrared (IR) Spectroscopy
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Compound

Key IR Absorptions (cm~?)

4'-Nitrobenzanilide

~3300 (N-H stretch, amide), ~1660 (C=0
stretch, amide 1), ~1590, 1480 (C=C stretch,
aromatic), ~1520, 1340 (N-O stretch, nitro

group).

4-amino-4'-nitrobenzanilide (Predicted)

In addition to the amide and nitro group peaks
similar to 4'-Nitrobenzanilide, two characteristic
N-H stretching bands for the primary amine are
expected around 3400-3200 cm~t. The C-N
stretching of the aromatic amine should appear
around 1340-1250 cm~1,

Mass Spectrometry

Compound

Molecular lon (M*) Peak (m/z) and Key
Fragments

4'-Nitrobenzanilide

Molecular lon [M]* at m/z 242. Key fragments
often correspond to the benzoyl cation (m/z 105)

and fragments of the nitrophenyl group.

4-amino-4'-nitrobenzanilide (Predicted)

Molecular lon [M]* at m/z 257. Fragmentation is
expected to involve the loss of the nitro group,
and cleavage at the amide bond, leading to
fragments corresponding to the aminobenzoyl

and nitrophenylamine moieties.

UV-Vis Spectroscopy
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Compound Amax (nm) and Electronic Transitions

Shows strong absorption in the UV region,

characteristic of aromatic systems with electron-
4'-Nitrobenzanilide withdrawing groups. The spectrum typically

displays bands corresponding to 1 - 1*

transitions.[5]

The presence of the electron-donating amino
group is expected to cause a red shift (shift to
) ) N ) longer wavelengths) in the absorption maxima
4-amino-4'-nitrobenzanilide (Predicted) ) N
compared to 4'-Nitrobenzanilide due to
extended conjugation and intramolecular charge

transfer possibilities.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
general protocols and may require optimization based on the specific instrument and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean NMR tube.

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition: Acquire *H NMR spectra using standard pulse sequences.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a
small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder and press into a
transparent pellet.
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e Instrumentation: Use a standard FTIR spectrometer.
o Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm~1).

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization source (e.g., Electrospray lonization - ESI, or Electron Impact - El).

¢ Instrumentation: Use a mass spectrometer capable of providing accurate mass
measurements (e.g., Time-of-Flight - TOF, or Quadrupole).

o Data Acquisition: Acquire the mass spectrum, ensuring good resolution and signal-to-noise
ratio.

» Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent
solvent (e.g., ethanol, methanol, or acetonitrile).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g.,
200-800 nm).

o Data Analysis: Identify the wavelength of maximum absorbance (Amax) and relate the
absorbance to the concentration using the Beer-Lambert law if quantitative analysis is
required.

Visualizations
Synthesis of 4-amino-4'-nitrobenzanilide
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The synthesis of 4-amino-4'-nitrobenzanilide can be logically inferred from the synthesis of
similar compounds. A plausible synthetic route involves the reaction of 4-aminobenzoyl chloride
with 4-nitroaniline.

Reactants

4-nitroaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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